molecular formula C10H10N4 B1493040 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098092-90-9

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1493040
CAS No.: 2098092-90-9
M. Wt: 186.21 g/mol
InChI Key: LABWOVHKLJECLF-UHFFFAOYSA-N
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Description

“6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C10H10N4 . It belongs to the class of imidazopyrazole derivatives.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to the 6-position of an imidazo[1,2-b]pyrazole ring, with a carbonitrile group attached to the 7-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. It has a molecular weight of 203.28 g/mol .

Scientific Research Applications

Pyrazoline Derivatives in Therapeutic Applications

Recent Therapeutic Applications : Pyrazoline derivatives are recognized for their wide range of pharmacological effects. They are found to have antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties among others. These compounds have been explored for various therapeutic applications, showcasing their potential as versatile pharmacophores in drug development. The extensive pharmacological activities of pyrazoline derivatives highlight their significance in medicinal chemistry and therapeutic research (Shaaban, Mayhoub, & Farag, 2012).

Synthesis of Pyrazole Heterocycles

Synthetic Approaches : The synthesis of pyrazole heterocycles is of significant interest due to their pharmacophore role in biologically active compounds. Pyrazoles are utilized as synthons in organic synthesis, contributing to the development of compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial activities, among others. Innovative synthetic methods have been developed to obtain these heterocyclic systems, which are crucial for the design of bioactive molecules (Dar & Shamsuzzaman, 2015).

Anticancer Agents Development

Anticancer Activity : Pyrazoline derivatives are explored for their potential in anticancer therapy. The research into pyrazoline derivatives' anticancer activity has been a notable area of interest. These compounds have shown significant biological effects, prompting the synthesis of new derivatives to further explore their efficacy against cancer. This underscores the promise of pyrazoline compounds in cancer research and their ongoing exploration for therapeutic applications (Ray et al., 2022).

Multifunctional Applications of Pyrazolines

Biological and Medicinal Chemistry : Pyrazolines serve multifunctional roles in scientific research, particularly in the development of new drugs and therapeutic agents. Their exploration in anticancer, antimicrobial, and anti-inflammatory applications, among others, demonstrates the compound's versatility and the broad interest in leveraging its biological activities for therapeutic purposes (Ray et al., 2022).

Biochemical Analysis

Biochemical Properties

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of this compound. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of this compound is a critical determinant of its biochemical and cellular effects.

Properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABWOVHKLJECLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 3
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 4
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 5
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 6
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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